molecular formula C11H18F3NO4 B13863668 (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate

(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate

Cat. No.: B13863668
M. Wt: 285.26 g/mol
InChI Key: OWGGQBZQMQMPBI-LJGVWRNTSA-N
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Description

(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate is a chiral compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural features, which include an amino group, a methyl group, and an oxiranyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-2-oxirane and 4-methyl-1-pentanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and oxiranyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate:

This compound

  • Other Names and Identifiers : This compound is also known by several other names, including 247068-85-5, (2s)-2-amino-4-methyl-1-[(2r)-2-methyloxiranyl]-1-pentanone Trifluoroacetate, and (s)-2-amino-4-methyl-1-((r)-2-methyloxiran-2-yl)pentan-1-one Trifluoroacetic Acid .
  • Molecular Formula : C11H18F3NO3C_{11}H_{18}F_3NO_3
  • Carfilzomib Intermediate: this compound is recognized as an intermediate in the synthesis of carfilzomib . Carfilzomib is an injectable antineoplastic agent . It is a modified tetrapeptidyl epoxide and an analog of epoxomicin .
  • Activation Analysis: Activation analysis, which involves exposing a sample to neutrons to create radioisotopes, can be used in research projects requiring rigid standards of purity . This method is especially useful when processing rare or expensive materials, as it requires only a small amount of the material .

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-4-methyl-1-pentanone: Lacks the oxiranyl group, making it less versatile in certain reactions.

    (2R)-2-Methyl-2-oxiranyl-1-pentanone: Lacks the amino group, affecting its reactivity and applications.

    2,2,2-Trifluoroacetate Derivatives: Compounds with similar trifluoroacetate groups but different core structures.

Uniqueness

(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate is unique due to its combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications, setting it apart from similar compounds.

Biological Activity

(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-trifluoroacetate (CAS: 247068-85-5) is a synthetic compound that serves as an intermediate in the production of Carfilzomib, a second-generation proteasome inhibitor used primarily in the treatment of relapsed and refractory multiple myeloma. This compound has garnered attention due to its biological activity and potential therapeutic applications.

PropertyValue
Molecular FormulaC11_{11}H18_{18}F3_{3}NO4_{4}
Molecular Weight285.26 g/mol
IUPAC Name(2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one; 2,2,2-trifluoroacetic acid
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count8
Rotatable Bond Count4
Topological Polar Surface Area92.9 Ų

(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone trifluoroacetate functions as a precursor to Carfilzomib, which inhibits the proteasome—a cellular complex responsible for degrading unneeded or damaged proteins. By inhibiting this process, Carfilzomib induces apoptosis in cancer cells, particularly in multiple myeloma.

Pharmacological Studies

Research has shown that Carfilzomib exhibits significant anti-tumor activity in multiple myeloma models. The compound's ability to selectively target malignant cells while sparing normal cells is attributed to its mechanism of action on the proteasome.

Case Studies

  • Clinical Efficacy in Multiple Myeloma : A study published in Drugs highlighted the efficacy of Carfilzomib in patients with relapsed multiple myeloma, showing improved overall survival rates compared to traditional therapies .
    • Study Design : Phase II trials involving patients who had received prior treatments.
    • Outcome : Significant reduction in tumor burden and improved patient quality of life.
  • Safety Profile : Another research article assessed the safety and tolerability of Carfilzomib. Adverse effects were primarily hematological, including thrombocytopenia and anemia, but were manageable with dose adjustments .

Comparative Analysis

The biological activity of (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone trifluoroacetate can be compared with other proteasome inhibitors like Bortezomib:

Feature(2S)-Amino CompoundBortezomib
MechanismProteasome inhibitionProteasome inhibition
AdministrationIntravenousIntravenous/subcutaneous
IndicationMultiple myelomaMultiple myeloma
Side EffectsThrombocytopenia, fatiguePeripheral neuropathy

Properties

Molecular Formula

C11H18F3NO4

Molecular Weight

285.26 g/mol

IUPAC Name

2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7?,9-;/m1./s1

InChI Key

OWGGQBZQMQMPBI-LJGVWRNTSA-N

Isomeric SMILES

CC(C)CC(C(=O)[C@]1(CO1)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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